1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridinone ring, which is a common structure in many pharmaceuticals due to its ability to bind to various biological targets. The molecule also contains a 1,2,4-triazole ring, which is often found in drugs and has various biological activities. The presence of a dichlorobenzyl group suggests that the compound might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The dichlorobenzyl group is likely to be electron-withdrawing, which could affect the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the dichlorobenzyl group might make it relatively non-polar, affecting its solubility in various solvents .Scientific Research Applications
Organic Synthesis and Material Science
The compound has been involved in studies related to solid and liquid equilibria and solid compound formation , illustrating its relevance in the formation of charge-transfer complexes. These complexes form due to interactions between electron donors and acceptors, indicating its potential application in the development of new materials with specific electronic properties (Domańska & Letcher, 2000).
Antibacterial and surface activity of triazole derivatives, including compounds structurally related to the target molecule, highlights its utility in the synthesis of biologically active heterocycles. These compounds exhibit antimicrobial activity and can be used as surface-active agents, suggesting applications in medicinal chemistry and material coatings (El-Sayed, 2006).
Medicinal Chemistry and Drug Delivery
In the realm of antitumor activity , asymmetric bis(triazole Schiff-base) compounds bearing functionalized side chains, including those related to the target molecule, have been synthesized and evaluated against various cancer cell lines. This underscores the compound's potential in cancer research and the development of new chemotherapeutic agents (Hu et al., 2008).
The compound's relevance to drug delivery has been demonstrated through the encapsulation of lipophilic derivatives in water-soluble metalla-cages. This approach facilitates the delivery of biologically relevant structures, indicating potential applications in improving the solubility and bioavailability of pharmaceuticals (Mattsson et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4OS/c1-21-14(19-20-16(21)24-2)11-4-3-7-22(15(11)23)9-10-5-6-12(17)13(18)8-10/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRZYPYPFLUAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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